molecular formula C11H13NO2 B14870764 4-(3-Hydroxyphenyl)-4-methylpyrrolidin-2-one

4-(3-Hydroxyphenyl)-4-methylpyrrolidin-2-one

Cat. No.: B14870764
M. Wt: 191.23 g/mol
InChI Key: VRHCCCLEPYUIKG-UHFFFAOYSA-N
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Description

4-(3-Hydroxyphenyl)-4-methylpyrrolidin-2-one is an organic compound that features a pyrrolidinone ring substituted with a hydroxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxyphenyl)-4-methylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxybenzaldehyde with 4-methylpyrrolidin-2-one in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. Catalysts and solvents used in industrial settings are chosen for their efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxyphenyl)-4-methylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 4-(3-oxophenyl)-4-methylpyrrolidin-2-one.

    Reduction: Formation of 4-(3-hydroxyphenyl)-4-methylpyrrolidin-2-ol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(3-Hydroxyphenyl)-4-methylpyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxyphenyl)-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Hydroxyphenyl)pyrrolidin-2-one: Lacks the methyl group, which may affect its binding affinity and specificity.

    4-(4-Hydroxyphenyl)-4-methylpyrrolidin-2-one: The hydroxy group is in a different position, potentially altering its reactivity and biological activity.

    4-(3-Methoxyphenyl)-4-methylpyrrolidin-2-one: The hydroxy group is replaced by a methoxy group, which can influence its chemical properties and interactions.

Uniqueness

4-(3-Hydroxyphenyl)-4-methylpyrrolidin-2-one is unique due to the specific positioning of its functional groups, which can confer distinct chemical reactivity and biological activity. The presence of both the hydroxyphenyl and methyl groups allows for a range of chemical modifications and interactions that are not possible with similar compounds lacking these features.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-(3-hydroxyphenyl)-4-methylpyrrolidin-2-one

InChI

InChI=1S/C11H13NO2/c1-11(6-10(14)12-7-11)8-3-2-4-9(13)5-8/h2-5,13H,6-7H2,1H3,(H,12,14)

InChI Key

VRHCCCLEPYUIKG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)NC1)C2=CC(=CC=C2)O

Origin of Product

United States

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